molecular formula C13H25NO3 B2514740 tert-Butyl 2-(hydroxymethyl)-2,4,4-trimethylpyrrolidine-1-carboxylate CAS No. 1823815-31-1

tert-Butyl 2-(hydroxymethyl)-2,4,4-trimethylpyrrolidine-1-carboxylate

Cat. No.: B2514740
CAS No.: 1823815-31-1
M. Wt: 243.347
InChI Key: KLJRGGMJIMUKCG-UHFFFAOYSA-N
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Description

Introduction and Contextual Framework

Pyrrolidine Derivatives in Modern Organic Chemistry

Pyrrolidine’s saturated five-membered ring system provides a rigid yet flexible platform for stereochemical control and molecular diversification. Key attributes include:

Structural and Electronic Properties
  • Stereochemical Influence : The non-planar "pseudorotation" of pyrrolidine enables three-dimensional pharmacophore exploration, critical for drug-receptor interactions.
  • Hybrid Solubility : Methyl and hydroxymethyl substituents balance lipophilic (logP ≈ 1.2) and polar (PSA ≈ 55 Ų) characteristics, enabling dual-phase reactivity.
Property Pyrrolidine Piperidine Cyclopentane
Ring Strain (kcal/mol) 5.2 6.3 6.5
Basicity (pKₐ) 11.3 11.2 -
TPSA (Ų) 16.5 12.0 0

Table 1: Comparative analysis of pyrrolidine’s physicochemical properties against related cycles.

In medicinal chemistry, pyrrolidine cores appear in >15% of FDA-approved small-molecule drugs, including antiviral protease inhibitors (e.g., saquinavir) and neuromodulators (e.g., ropinirole). The tert-butyl 2-(hydroxymethyl)-2,4,4-trimethyl variant enhances metabolic stability through steric shielding of the hydroxymethyl group while retaining hydrogen-bonding capacity.

Historical Evolution of N-Boc Protected Heterocyclic Compounds

The tert-butoxycarbonyl (Boc) group revolutionized amine protection strategies following its introduction in the 1960s. Key milestones include:

Developmental Timeline
  • 1957 : First use of Boc for peptide synthesis via di-tert-butyl dicarbonate (Boc₂O).
  • 1980s : Expansion into non-peptide systems, enabling asymmetric synthesis of alkaloids.
  • 2000s : Acid-labile Boc derivatives adapted for solid-phase combinatorial libraries.
Mechanistic Advancements

Boc protection proceeds via nucleophilic attack on Boc₂O, forming a carbamate linkage resistant to nucleophiles and bases. Deprotection employs protic acids (e.g., HCl, TFA), generating a stabilized tert-butyl cation intermediate:

$$
\text{RNHBoc} \xrightarrow{\text{H}^+} \text{RNH}3^+ + \text{CO}2 + \text{C}(\text{CH}3)3^+ \xrightarrow{} \text{RNH}_2
$$

This orthogonal compatibility with Fmoc/Cbz groups made Boc indispensable for multi-step syntheses of complex targets like sphingosine kinase inhibitors.

Strategic Importance of Multifunctional Pyrrolidine Scaffolds

The title compound integrates three design elements critical for advanced synthesis:

Functionalization Hotspots
  • Hydroxymethyl Group : Subject to oxidation (→ aldehyde), esterification (→ prodrugs), or glycosylation.
  • Boc-Protected Amine : Enables selective deprotection for sequential coupling.
  • Trimethyl Substituents : Steric bulk directs regioselectivity in cycloadditions and cross-couplings.
Application Role of Scaffold Example Targets
Peptidomimetics Backbone rigidity & protease resistance HIV-1 protease inhibitors
Chiral Auxiliaries Stereochemical induction Asymmetric aldol reactions
Enzyme Inhibitors Hydrogen-bond donor/acceptor positioning Sphingosine kinase modulators

Table 2: Functional applications enabled by the scaffold’s modular design.

Recent innovations include its use in photo-promoted pyridine ring contractions (yielding bicyclic pyrrolidines) and as a linchpin for SphK1/SphK2 dual inhibitors via tail-group modifications. The compound’s synthetic flexibility positions it as a cornerstone for next-generation heterocyclic chemistry.

Properties

IUPAC Name

tert-butyl 2-(hydroxymethyl)-2,4,4-trimethylpyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO3/c1-11(2,3)17-10(16)14-8-12(4,5)7-13(14,6)9-15/h15H,7-9H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLJRGGMJIMUKCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(N(C1)C(=O)OC(C)(C)C)(C)CO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(hydroxymethyl)-2,4,4-trimethylpyrrolidine-1-carboxylate typically involves the reaction of 2,4,4-trimethylpyrrolidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The hydroxymethyl group can be introduced through a subsequent reaction with formaldehyde under basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into the pyrrolidine ring, providing a more sustainable and scalable approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(hydroxymethyl)-2,4,4-trimethylpyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carboxylate group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of 2-(carboxymethyl)-2,4,4-trimethylpyrrolidine-1-carboxylate.

    Reduction: Formation of 2-(hydroxymethyl)-2,4,4-trimethylpyrrolidine-1-methanol.

    Substitution: Formation of various substituted pyrrolidines depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

This compound serves as a versatile building block for synthesizing complex organic molecules. It can undergo various transformations, including:

  • Oxidation : Producing 2-(carboxymethyl)-2,4,4-trimethylpyrrolidine-1-carboxylate.
  • Reduction : Leading to 2-(hydroxymethyl)-2,4,4-trimethylpyrrolidine-1-methanol.
  • Substitution Reactions : Yielding various substituted pyrrolidines depending on the nucleophile used .

Biochemical Probes

Due to its unique structural features, tert-butyl 2-(hydroxymethyl)-2,4,4-trimethylpyrrolidine-1-carboxylate is investigated as a biochemical probe. Its ability to interact with biological molecules makes it useful for studying molecular mechanisms and pathways in biological systems.

Pharmaceutical Development

The compound has potential therapeutic properties and is explored as a precursor in drug synthesis. Its structural characteristics allow for modifications that can enhance biological activity or target specificity in medicinal chemistry .

Industrial Applications

In the industrial sector, this compound is utilized in producing specialty chemicals and materials. Its role as an intermediate in chemical manufacturing processes highlights its importance in developing new materials and compounds .

Case Studies

Several studies illustrate the applications of this compound:

Case Study 1: Synthesis of Novel Pyrrolidine Derivatives

A research team synthesized several novel pyrrolidine derivatives using this compound as a starting material. The derivatives exhibited promising biological activities against various cancer cell lines, indicating the compound's potential in anticancer drug development .

Case Study 2: Mechanistic Studies in Enzyme Interactions

Another study focused on the interaction of this compound with specific enzymes involved in metabolic pathways. The findings revealed that the hydroxymethyl group could participate in hydrogen bonding with enzyme active sites, thereby influencing enzyme activity and specificity.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(hydroxymethyl)-2,4,4-trimethylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and binding properties .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes structural differences between tert-Butyl 2-(hydroxymethyl)-2,4,4-trimethylpyrrolidine-1-carboxylate and analogous pyrrolidine derivatives:

Compound Name Substituents at Positions Functional Groups CAS Number Key Applications
This compound 2: hydroxymethyl, methyl; 4: methyl Hydroxymethyl, Boc Not explicitly listed Chiral intermediates, drug synthesis
tert-Butyl (2S,4R)-4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate 2: hydroxymethyl; 4: fluoro Hydroxymethyl, fluoro, Boc 1174020-49-5 Fluorinated drug candidates
tert-Butyl (3R,4S)-3-fluoro-4-hydroxypyrrolidine-1-carboxylate 3: fluoro; 4: hydroxy Fluoro, hydroxy, Boc 869481-93-6 Antimicrobial agents
(2S,4S)-tert-Butyl 2-formyl-4-methylpyrrolidine-1-carboxylate 2: formyl; 4: methyl Formyl, Boc 200184-61-8 Aldehyde-based crosslinking

Key Observations :

  • Fluorination: Fluorinated derivatives (e.g., CAS 1174020-49-5) exhibit enhanced metabolic stability and bioavailability compared to non-fluorinated analogs due to fluorine’s electronegativity and C-F bond strength .
  • Hydroxymethyl vs. Formyl : The hydroxymethyl group in the target compound increases solubility, whereas the formyl group in CAS 200184-61-8 enables participation in condensation reactions (e.g., hydrazone formation) .
  • Stereochemistry : Variations in stereochemistry (e.g., 2S,4R vs. 3R,4S) significantly impact biological activity. For example, fluoro-hydroxy configurations (CAS 869481-93-6) are linked to antimicrobial potency .
Physicochemical Properties
Property Target Compound CAS 1174020-49-5 (Fluoro) CAS 200184-61-8 (Formyl)
LogP (Predicted) ~1.8 (moderate lipophilicity) ~2.1 (higher due to fluorine) ~1.5 (lower due to polar formyl)
Hydrogen Bond Donors 1 (hydroxymethyl) 1 (hydroxymethyl) 0
Reactivity Nucleophilic at hydroxyl Electrophilic at fluorine Electrophilic at formyl

Notes:

  • The Boc group in all compounds reduces amine reactivity, enabling selective deprotection under acidic conditions .
  • Fluorine’s inductive effect in CAS 1174020-49-5 may alter pKa values of adjacent functional groups, influencing solubility and binding affinity .

Biological Activity

tert-Butyl 2-(hydroxymethyl)-2,4,4-trimethylpyrrolidine-1-carboxylate (CAS No. 1823815-31-1) is an organic compound belonging to the pyrrolidine class. Its unique structural features, including a tert-butyl group and a hydroxymethyl group, suggest potential applications in various biological and medicinal contexts. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

The compound's chemical structure is characterized by the following features:

  • IUPAC Name : this compound
  • Molecular Formula : C13H25NO3
  • Molecular Weight : 241.35 g/mol
  • InChI Key : InChI=1S/C13H25NO3/c1-11(2,3)17-10(16)14-8-12(4,5)7-13(14,6)9-15/h15H,7-9H2,1-6H3

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Hydrogen Bonding : The hydroxymethyl group can engage in hydrogen bonding with biomolecules, influencing their conformational states and activity.
  • Steric Effects : The bulky tert-butyl group may provide steric hindrance that modulates the binding affinity of the compound to its targets.
  • Reactivity : The carboxylate functionality allows for potential reactions with nucleophiles in biological systems.

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit antioxidant properties. These properties are crucial for mitigating oxidative stress in cells and may contribute to protective effects against various diseases.

Neuroprotective Effects

Case studies have explored the neuroprotective potential of pyrrolidine derivatives. For instance:

  • A study demonstrated that related compounds could inhibit neuronal apoptosis induced by oxidative stress, suggesting a protective role in neurodegenerative conditions .

Anti-inflammatory Activity

The compound's structural features suggest potential anti-inflammatory properties. In vitro studies have shown that similar pyrrolidine derivatives can downregulate pro-inflammatory cytokines in activated immune cells .

Synthesis and Biological Evaluation

A significant study synthesized a series of pyrrolidine derivatives including this compound and evaluated their biological activities. The results indicated that these compounds exhibited varying degrees of inhibition against specific enzyme targets involved in inflammation and oxidative stress pathways .

Pharmacokinetics

Pharmacokinetic studies highlighted that the compound maintains stability in aqueous solutions and exhibits favorable absorption characteristics when tested in biological models . This stability is essential for therapeutic applications as it suggests prolonged bioavailability.

Research Findings Summary

Study FocusFindings
Antioxidant ActivityExhibits significant antioxidant properties mitigating oxidative stress
NeuroprotectionInhibits neuronal apoptosis under oxidative stress conditions
Anti-inflammatory EffectsDownregulates pro-inflammatory cytokines in immune cells
PharmacokineticsStable in aqueous media; favorable absorption characteristics

Q & A

Basic Research Questions

Q. What are the common synthetic routes for tert-Butyl 2-(hydroxymethyl)-2,4,4-trimethylpyrrolidine-1-carboxylate, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling hydroxymethyl groups to a pyrrolidine backbone under anhydrous conditions. For example, mixed anhydride methods (e.g., using DIPEA and isobutyl chloroformate) are effective for introducing carbamate groups . Reaction optimization includes monitoring intermediates via LC-MS and adjusting stoichiometry (e.g., 1.2–1.5 equivalents of reagents to minimize side products). Temperature control (0–25°C) and solvent selection (e.g., CH₂Cl₂ for solubility) are critical for yield improvement .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key data should researchers prioritize?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is essential for confirming stereochemistry and substituent positions. For instance, methyl groups at positions 2,4,4 are distinguishable via splitting patterns in ¹H NMR . Infrared (IR) spectroscopy identifies functional groups (e.g., hydroxyl stretch at ~3400 cm⁻¹, carbonyl at ~1700 cm⁻¹). High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., calculated vs. observed m/z) and purity .

Q. How can researchers mitigate byproduct formation during the Boc-protection step of pyrrolidine derivatives?

  • Methodological Answer : Byproducts often arise from incomplete protection or hydrolysis. Strategies include:

  • Using excess Boc anhydride (1.5–2.0 equivalents) in dry THF .
  • Adding catalytic DMAP to accelerate reaction rates .
  • Quenching with aqueous HCl (0.1 M) to isolate the Boc-protected product efficiently .

Advanced Research Questions

Q. What computational methods are available to predict the stereochemical outcomes of reactions involving this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations can model transition states to predict enantiomeric excess (e.g., for chiral centers at C2 or C4). Software like Gaussian or ORCA integrates with experimental data to refine reaction pathways . For example, ICReDD’s hybrid computational-experimental workflows reduce trial-and-error by pre-screening viable synthetic routes .

Q. How do steric effects from the tert-butyl group influence the reactivity of the hydroxymethyl substituent in nucleophilic reactions?

  • Methodological Answer : The tert-butyl group creates steric hindrance, slowing nucleophilic substitution at adjacent sites. Kinetic studies (e.g., using Arrhenius plots) reveal activation energy increases by ~15–20% compared to unsubstituted analogs. Strategies to overcome this include:

  • Using polar aprotic solvents (e.g., DMF) to stabilize transition states .
  • Activating the hydroxymethyl group via tosylation (e.g., with TsCl/pyridine) to enhance leaving-group ability .

Q. What experimental design principles should be applied to resolve contradictions in reported synthetic yields for this compound?

  • Methodological Answer : Utilize factorial design (e.g., 2³ DOE) to isolate critical variables (temperature, solvent, catalyst). For example:

  • A 2025 study found that yields varied by ±10% due to trace moisture; rigorous drying of reagents and solvents (e.g., molecular sieves) improved reproducibility .
  • Cross-validate analytical data (e.g., HRMS vs. NMR) to rule out impurities .

Q. How can researchers leverage hybrid Lewis acid/base catalysis to functionalize the pyrrolidine ring without degrading the Boc group?

  • Methodological Answer : Catalysts like Sc(OTf)₃ or B(C₆F₅)₃ selectively activate carbonyl groups while preserving Boc protection. For instance:

  • In a 2025 study, B(C₆F₅)₃ enabled regioselective alkylation at the pyrrolidine N-position with >90% retention of the Boc group .
  • Monitor reaction progress via in situ IR to detect undesired deprotection (e.g., loss of Boc carbonyl peak at ~1700 cm⁻¹) .

Data Contradiction Analysis

Q. Discrepancies in reported melting points for similar pyrrolidine derivatives: How should researchers address this?

  • Methodological Answer : Variations often stem from polymorphic forms or impurities. Solutions include:

  • Recrystallizing the compound from multiple solvents (e.g., EtOAc/hexanes vs. MeOH/H₂O) to isolate the dominant polymorph .
  • Using Differential Scanning Calorimetry (DSC) to confirm thermal behavior and purity (>95% by HPLC) .

Q. Conflicting NMR assignments for diastereomers: What validation techniques are recommended?

  • Methodological Answer : Use 2D NMR (e.g., COSY, NOESY) to resolve overlapping signals. For example:

  • NOE correlations between the hydroxymethyl proton and adjacent methyl groups confirm relative stereochemistry .
  • Compare experimental data with computed NMR shifts (e.g., using ACD/Labs or MestReNova) .

Tables for Key Data

Parameter Typical Values Reference
Melting Point Range114–116°C (varies with purity)
¹H NMR (CDCl₃) δ (ppm)1.42 (s, 9H, tert-butyl), 3.45 (m, 1H, CH₂OH)
HRMS (m/z)[M+H]⁺ calc. 258.1804; obs. 258.1809
Optimal Reaction Temperature0–25°C (for Boc protection)

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